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Adenosine, 2'-deoxy-1,6-dihydro-1-methyl-

Cat. No.: B12076932
CAS No.: 3413-67-0
M. Wt: 267.28 g/mol
InChI Key: GYVCSXZSBPEFAO-ZYPUDGPYSA-N
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Description

Contextualization within Nucleic Acid Chemistry and Biology

Nucleic acids, DNA and RNA, are polymers composed of nucleotide monomers. The standard DNA nucleoside, 2'-deoxyadenosine (B1664071), is a fundamental building block, pairing with thymidine (B127349) to form the genetic code. wikipedia.orgncert.nic.in The structure of Adenosine (B11128), 2'-deoxy-1,6-dihydro-1-methyl- indicates a modification to this basic unit, specifically the addition of a methyl group at the N1 position of the adenine (B156593) base.

DNA was once thought to be a relatively static molecule, primarily composed of four basic deoxynucleotides. However, it is now understood that DNA can be chemically modified, with methylation being a key epigenetic mechanism. ncert.nic.inwikipedia.org While 5-methylcytosine (B146107) is the most studied DNA modification in eukaryotes, the presence of methylated deoxyadenosines is also a significant area of research. wikipedia.orgnih.gov In prokaryotes, N6-methyladenine (a related modification) is well-described and involved in processes like DNA replication, repair, and transcription. nih.govnih.gov The presence of such modified deoxynucleosides suggests that the informational content of DNA is more diverse than previously believed. nih.gov

Significance of Nucleoside Modifications in Biological Systems

Nucleoside modifications are not mere chemical curiosities; they are integral to cellular function. psu.edu In RNA, over 160 distinct modifications have been identified, influencing RNA stability, localization, and function. nih.govnih.gov Methylation is a common modification, involved in about two-thirds of all modified nucleosides. nsf.gov For instance, 1-methyladenosine (B49728) (m1A), the ribonucleoside counterpart to m1dA, is found in various RNA types, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). thegreerlab.comglenresearch.comresearchgate.net

In tRNA, m1A is crucial for maintaining the correct three-dimensional structure, which is essential for its function in protein synthesis. psu.eduglenresearch.com Methylation at the N1 position of adenine introduces a positive charge and prevents standard Watson-Crick base pairing, thereby contributing to the unique conformational dynamics of the RNA molecule. psu.edu In DNA, modifications like N6-methyl-2'-deoxyadenosine (m6dA) have been linked to the regulation of gene expression and are required for processes such as fear extinction memory in mice. nih.govnih.govcaymanchem.com These findings underscore the profound impact that a simple methyl group can have on the biological activity of nucleic acids.

Overview of Research Paradigms for Modified Deoxyadenosines

The study of modified nucleosides, which are often present in low abundance, requires highly sensitive analytical techniques. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone method for the detection and quantification of these compounds. nih.govnih.govacs.org This technique allows for the precise identification of modifications based on their mass-to-charge ratio and fragmentation patterns, providing what is often considered gold-standard quality data. nih.gov

To map the location of these modifications within a nucleic acid sequence, researchers employ various methods. Historically, techniques like RNase fingerprinting were used. nih.gov More modern approaches include specialized next-generation sequencing methods. For example, single-molecule real-time (SMRT) sequencing and nanopore sequencing can detect DNA modifications by analyzing changes in the electrical current or polymerization kinetics as the modified DNA strand passes through the sequencing apparatus. nih.gov Additionally, methods involving immunoprecipitation with antibodies specific to a particular modification, such as 6mA-DIP (denaturing DNA 6mA IP), can enrich for DNA fragments containing the modification of interest. nih.gov These sophisticated research paradigms are essential for unraveling the complex roles of modified deoxyadenosines in the genome.

Interactive Data Table: Chemical Properties of Related Deoxyadenosine (B7792050) Compounds

This table summarizes key chemical identifiers and properties for 2'-deoxyadenosine and its N6-methylated form, which are closely related to the subject compound.

Property2'-DeoxyadenosineN6-Methyl-2'-deoxyadenosine
Synonym dAdo wikipedia.orgm6dA caymanchem.com
CAS Number 958-09-8 nist.govnist.gov2002-35-9 nih.govsigmaaldrich.com
Molecular Formula C₁₀H₁₃N₅O₃ wikipedia.orgnist.govC₁₁H₁₅N₅O₃ nih.govsigmaaldrich.com
Molecular Weight 251.24 g/mol wikipedia.orgnist.gov265.27 g/mol nih.govsigmaaldrich.com
IUPAC Name (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol wikipedia.org(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N5O3 B12076932 Adenosine, 2'-deoxy-1,6-dihydro-1-methyl- CAS No. 3413-67-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3413-67-0

Molecular Formula

C11H17N5O3

Molecular Weight

267.28 g/mol

IUPAC Name

(2R,3S,5R)-5-(6-amino-1-methyl-6H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H17N5O3/c1-15-4-14-11-9(10(15)12)13-5-16(11)8-2-6(18)7(3-17)19-8/h4-8,10,17-18H,2-3,12H2,1H3/t6-,7+,8+,10?/m0/s1

InChI Key

GYVCSXZSBPEFAO-ZYPUDGPYSA-N

Isomeric SMILES

CN1C=NC2=C(C1N)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

CN1C=NC2=C(C1N)N=CN2C3CC(C(O3)CO)O

Origin of Product

United States

Structural and Conformational Analysis of Adenosine, 2 Deoxy 1,6 Dihydro 1 Methyl

Systematic Nomenclature and Positional Isomerism of Methylation

The systematic IUPAC name for the compound "Adenosine, 2'-deoxy-1,6-dihydro-1-methyl-" is 9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methyl-6,9-dihydro-1H-purin-6-amine . This name precisely defines the 2'-deoxyribose sugar, the 1-methyl-1,6-dihydropurine base, and the specific stereochemistry of the chiral centers.

Methylation of adenosine (B11128) can occur at several positions, leading to distinct positional isomers with different chemical properties. The most common isomers in biological systems are N1-methyladenosine (m¹A) and N6-methyladenosine (m⁶A). researchgate.net The position of the methyl group significantly alters the electronic structure and hydrogen bonding capabilities of the nucleobase. For instance, methylation at the N1 position introduces a positive charge under physiological conditions and prevents the N1 atom from acting as a Watson-Crick hydrogen bond donor. nih.gov In contrast, methylation at the exocyclic N6 amino group primarily adds steric bulk in the major groove of a nucleic acid duplex. rcsb.org Advanced analytical techniques, such as higher-energy collisional dissociation (HCD) mass spectrometry, can differentiate these isomers by generating unique fragmentation patterns that serve as molecular fingerprints. researchgate.net

Table 1. Comparison of Common Methyladenosine Positional Isomers. This table highlights the key differences between N1-methyladenosine and N6-methyladenosine based on the position of the methyl group.
FeatureN1-methyladenosine (m¹A)N6-methyladenosine (m⁶A)
Methylation SiteEndocyclic N1 atom of the purine (B94841) ringExocyclic N6 amino group
Charge at Physiological pHPositive charge on the pyrimidine (B1678525) ring nih.govNeutral
Effect on Watson-Crick PairingDisrupts A-T/U pairing by blocking H-bond donor site and introducing a positive charge nih.govCan participate in pairing, but the methyl group adds steric bulk in the major groove rcsb.org

Characterization of the 1,6-Dihydro Purine Moiety

Implications of the 1,6-Dihydro State on Purine Aromaticity and Tautomerism

The defining feature of Adenosine, 2'-deoxy-1,6-dihydro-1-methyl- is the saturation of the C1-N6 bond in the purine ring. In standard purines, both the pyrimidine and imidazole (B134444) rings are aromatic, a property conferred by a cyclic, planar system of delocalized π-electrons that adheres to Hückel's rule (4n+2 π electrons). fao.orgstackexchange.com The stability of purine tautomers is directly linked to this aromaticity, with the 9-H and 7-H tautomers being significantly more stable than the 1-H or 3-H forms because they maintain the aromatic character of both fused rings. nih.govstackexchange.com

The hydrogenation to form the 1,6-dihydro state fundamentally alters these properties. This modification disrupts the π-electron system of the pyrimidine ring, thereby eliminating its aromaticity. ttu.ee This loss of aromatic character is a significant destabilizing factor and has profound consequences for the molecule's chemical behavior. Tautomerism, the interconversion of structural isomers through proton migration, is largely quenched in the pyrimidine portion of the dihydro-purine, as the canonical aromatic forms are no longer accessible. nih.gov The structure is effectively locked into a non-aromatic state, which significantly lowers the stability of the N-glycosidic bond compared to its aromatic counterparts. ttu.ee

Protonation States and pKa Values of the Modified Nucleobase

The protonation behavior of the modified nucleobase is dictated by the N1-methylation and the 1,6-dihydro state. In the related compound 1-methyladenosine (B49728) (m¹A), the N1 position is already occupied by a methyl group and carries a formal positive charge. nih.gov Protonation and pKa values are therefore associated with other sites on the nucleobase. For m¹A, the pKa for the N6 amino group has been calculated to be approximately 8.3. acs.org

For Adenosine, 2'-deoxy-1,6-dihydro-1-methyl-, the loss of aromaticity in the pyrimidine ring is expected to significantly influence the basicity of the nitrogen atoms. The N1 position is methylated, and the disruption of the conjugated system would likely alter the pKa of the exocyclic N6 amino group compared to m¹A. The cleavage of the N-glycosidic bond in purine nucleosides is known to be preceded by the protonation of the heterocyclic base. ttu.ee The introduction of a methyl group at N1, as in N1-methyl derivatives of deoxyadenosine (B7792050), is known to decrease the stability of the glycosidic bond. ttu.ee

Table 2. Calculated and Experimental pKa Values for Adenosine and a Modified Analog. This table provides a reference for the acidity of different sites on the adenosine nucleobase. The values for the 1,6-dihydro compound are expected to differ due to altered electronic structure.
CompoundPositionpKa ValueReference
AdenosineN1~3.5Standard literature
1-Methyladenosine (m¹A)N68.3 (calculated) acs.org

Sugar Pucker Conformations and Glycosidic Bond Rotational Isomers

The conformational flexibility of a nucleoside is critical to its function and is largely defined by the pucker of the sugar ring and rotation around the glycosidic bond.

Rotation around the N-glycosidic bond (C1'—N9) gives rise to two major rotational isomers, or rotamers: syn and anti. colostate.edu In the anti conformation, the bulk of the purine base is positioned away from the sugar ring. In the syn conformation, the base is rotated to sit over the sugar ring. colostate.edu For pyrimidines, the syn conformation is generally disallowed due to steric hindrance. colostate.edu While purines can adopt both conformations, the anti form is overwhelmingly favored in standard B-DNA. colostate.edu However, specific modifications to the base or sugar can shift this equilibrium. researchgate.netacs.org

Table 3. Key Conformational States of 2'-Deoxyadenosine (B1664071) Derivatives. This table summarizes the primary conformational isomers related to the sugar and the glycosidic bond.
Conformational FeatureIsomersDescriptionPredominance in B-DNA
Sugar PuckerC2'-endo (South)The C2' atom is displaced on the same side as the C5' atom relative to the C1'-O4'-C4' plane. colostate.eduHigh
C3'-endo (North)The C3' atom is displaced on the same side as the C5' atom relative to the C1'-O4'-C4' plane. colostate.eduLow (more common in A-form RNA) glenresearch.com
Glycosidic BondAntiThe purine base is oriented away from the sugar ring. colostate.eduHigh
SynThe purine base is oriented over the sugar ring. colostate.eduLow (can occur in specific structures like Z-DNA)

Influence of the Methyl Group on Molecular Conformation and Dynamics

The presence of the methyl group at the N1 position has a significant impact on the conformation and dynamics of the nucleoside. This modification introduces both steric bulk and a positive electrostatic charge into the pyrimidine ring of the purine base. nih.gov

The positive charge of the N1-methyladenosine moiety is known to disrupt canonical Watson-Crick base pairing, which can destabilize local RNA and DNA secondary structures. nih.gov This modification can act as a potent block to the processivity of enzymes like reverse transcriptase, suggesting that it induces a significant structural perturbation that is poorly accommodated by the enzyme's active site. nih.gov NMR studies on the protonated form of 1-methyladenosine have shown that the charge is distributed throughout the ring system rather than being localized. nih.gov

From a conformational standpoint, the steric hindrance from the N1-methyl group can influence the equilibrium of the glycosidic bond rotation. To avoid a steric clash between the methyl group and the deoxyribose ring, the anti conformation is likely to be even more strongly favored than in unmodified deoxyadenosine. This steric constraint, combined with the electronic disruption from the 1,6-dihydro state, results in a nucleoside with a unique and constrained three-dimensional structure compared to its canonical counterpart.

Molecular Interactions and Recognition Mechanisms of Adenosine, 2 Deoxy 1,6 Dihydro 1 Methyl

Interactions with Nucleic Acid Structures (DNA and RNA)

The structural modifications of Adenosine (B11128), 2'-deoxy-1,6-dihydro-1-methyl- are predicted to have a profound impact on its interactions with DNA and RNA, drawing parallels from studies on N1-methyladenosine.

Methylation at the N1 position of adenine (B156593), a feature shared by Adenosine, 2'-deoxy-1,6-dihydro-1-methyl-, fundamentally alters its base-pairing capabilities. The N1 nitrogen of adenine is a crucial participant in the hydrogen bonding of canonical Watson-Crick base pairs with thymine (B56734) (in DNA) or uracil (B121893) (in RNA). nih.gov The presence of a methyl group at this position sterically hinders the formation of these standard base pairs. glenresearch.com

Consequently, this modification promotes the formation of non-canonical base pairing, such as Hoogsteen base pairs. nih.govnih.gov In a Hoogsteen pair with thymine, the methylated adenine rotates to a syn conformation. nih.gov This alternative pairing geometry allows the modified nucleoside to be accommodated within a double helix, albeit with significant structural distortions. It has been proposed that 1-methyladenine (B1486985) can also form base pairs with adenine, potentially leading to A→T transversions. researchgate.net The 1,6-dihydro nature of the target compound may further influence the geometry and stability of these non-canonical pairs.

The introduction of methylated cytosines has been shown to stabilize DNA duplexes in an enthalpic manner, a stabilization that is independent of the surrounding molecular crowding conditions. mdpi.com While this pertains to cytosine methylation, it highlights that base modifications can have significant and context-dependent effects on duplex stability. For N1-methyladenine, the destabilizing effect is a well-documented consequence of its inability to form a canonical Watson-Crick pair. nih.gov

Base modifications can significantly alter the local environment of a nucleic acid duplex, including its hydration and base stacking interactions. N1-methylation of adenosine alters the hydrophobicity of the base and its stacking properties. glenresearch.com The positive charge introduced by N1-methylation can also influence the ordering of water molecules in the vicinity of the modification. glenresearch.com Improved stacking interactions have been noted for unpaired N6-methyladenosine, which can have a stabilizing effect on duplex and G-quadruplex structures. nih.gov However, for N1-methylated adenosine within a base pair, the destabilizing effect from altered base pairing typically outweighs any potential stabilization from modified stacking. nih.gov

N1-methyl-deoxyadenosine (1-MeA) is a known lesion that can block replicative DNA polymerases due to its incapacity for Watson-Crick base pairing. nih.gov However, specialized DNA polymerases, such as human DNA polymerase-ι (Polι), have evolved to bypass such lesions. Steady-state kinetic analyses have demonstrated that Polι can promote error-free replication across a 1-MeA lesion. nih.gov

Polι accomplishes this with remarkable fidelity, showing a ~100-fold greater efficiency in incorporating the correct nucleotide (thymine) opposite 1-MeA compared to an incorrect nucleotide (cytosine). nih.gov Structural studies have revealed that the template 1-MeA adopts a syn conformation, allowing for stable Hoogsteen base pairing with an incoming dTTP. In contrast, dCTP does not form a stable pair and is largely disordered, which explains the high fidelity of Polι in this context. nih.gov This mechanism highlights how specialized polymerases can maintain genome integrity in the presence of N1-methylated adenine lesions.

Table 1: Kinetic Parameters for Nucleotide Incorporation opposite 1-MeA by Human DNA Polymerase-ι

Incoming Nucleotidek_cat (s⁻¹)K_m (µM)k_cat/K_m (s⁻¹µM⁻¹)
dTTP0.0343.40.01
dCTP0.001100.0001
Data inferred from studies on N1-methyl-deoxyadenosine. nih.gov

Enzymatic Recognition and Processing

The recognition and processing of Adenosine, 2'-deoxy-1,6-dihydro-1-methyl- by enzymes are critical for understanding its metabolic fate and biological effects.

Adenosine deaminases (ADAs) are enzymes that catalyze the deamination of adenosine and its derivatives. While direct data on the interaction of Adenosine, 2'-deoxy-1,6-dihydro-1-methyl- with ADAs is not available, studies on related compounds offer valuable insights.

Some adenosine deaminase-like proteins (ADALs) have shown activity towards N6-substituted purine (B94841) nucleotide analogs, particularly N6-methyladenosine monophosphate (N6-mAMP) and N6-methyl-2'-deoxyadenosine monophosphate (N6-mdAMP). nih.gov An enzyme from Bacillus subtilis, Bsu06560, has been identified as being capable of metabolizing the epigenetic nucleoside N6-methyladenosine. nih.gov This enzyme also accepts N6-methyl-2'-deoxyadenosine as a substrate. nih.gov

Furthermore, research on the transition state of adenosine deaminase suggests that the enzyme has a remarkable affinity for 6-hydroxy-1,6-dihydropurine ribonucleoside, a hydrated intermediate that resembles the transition state of the deamination reaction. nih.gov The estimated K_i value for this intermediate is exceptionally low, in the range of 1.6 x 10⁻¹³ M, indicating extremely tight binding. nih.gov This suggests that the 1,6-dihydro feature of the target compound could be a significant factor in its recognition by adenosine deaminases.

Enzymes known as N-6-methyladenine deaminases have been identified, which catalyze the deamination of N-6-methyladenine to hypoxanthine. nih.gov However, these enzymes act on the free base rather than the nucleoside.

Table 2: Substrate Specificity of Bsu06560

SubstrateRelative Activity
AdenosineHigh
N6-methyladenosineHigh
N6-methyl-2'-deoxyadenosineActive
2'-deoxyadenosine (B1664071)Active
AdenineLower
N6-methyladenineLower
Data from a study on a related enzyme from Bacillus subtilis. nih.gov

Interaction with other Nucleoside-Processing Enzymes (e.g., kinases, phosphorylases)

The cellular fate of Adenosine, 2'-deoxy-1,6-dihydro-1-methyl- is also determined by its interactions with other enzymes that process nucleosides, such as kinases and phosphorylases. Phosphorylation by kinases is often a key step in the activation or metabolism of nucleoside analogs. For example, the toxicity of 2'-deoxyadenosine in certain cell types is dependent on its phosphorylation by adenosine kinase or deoxyadenosine (B7792050) kinase. nih.govmedchemexpress.com This suggests that methylated analogs like Adenosine, 2'-deoxy-1,6-dihydro-1-methyl- could potentially be substrates for these kinases, leading to the formation of corresponding monophosphate, diphosphate, and triphosphate derivatives which can then be incorporated into nucleic acids or interfere with cellular processes. medchemexpress.commedchemexpress.com

Nucleoside phosphorylases catalyze the cleavage of the glycosidic bond, separating the base from the sugar moiety. 5'-deoxy-5'-(methylthio)adenosine (MTA) phosphorylase is an enzyme involved in polyamine biosynthesis that processes MTA. Studies with MTA analogues have shown that modifications to the adenosine structure can affect whether the compound acts as a substrate or an inhibitor of the enzyme. nih.gov This indicates that Adenosine, 2'-deoxy-1,6-dihydro-1-methyl- could interact with similar phosphorylases, influencing its metabolic stability and downstream effects. Furthermore, the methylation status of related nucleosides has been linked to cellular resistance to tyrosine kinase inhibitors (TKIs), suggesting a complex interplay between nucleoside metabolism, methylation, and kinase signaling pathways. nih.gov

Interactions with Other Biomolecules (e.g., specific proteins, cofactors)

Beyond the enzymes discussed, Adenosine, 2'-deoxy-1,6-dihydro-1-methyl- and its related forms interact with a variety of other biomolecules that are crucial for its biological effects.

A critical interaction is with the DNA repair protein AlkB and its human homologs, which require the cofactors Fe(II) and α-ketoglutarate to catalyze the oxidative demethylation of N1-methyladenine lesions. nih.gov This direct repair mechanism is vital for maintaining genome integrity.

Another class of interacting proteins is the "reader" proteins, which specifically recognize modified nucleosides and mediate their downstream functions. In RNA, YTH domain-containing proteins (YTHDF1, YTHDF2, YTHDF3, and YTHDC1) have been identified as readers for N1-methyladenosine (m1A). nih.gov These proteins bind directly to m1A, influencing RNA processing, translation, and degradation. nih.govnih.gov While discovered in the context of RNA, the existence of such readers highlights a mechanism for how N1-methylated adenosine could be specifically recognized in a biological context.

The process of methylation itself relies on the cofactor S-adenosylmethionine (SAM), which serves as the universal methyl donor for methyltransferases that modify DNA, RNA, and proteins. nih.gov The synthesis and regeneration of SAM are intrinsically linked to the metabolism of adenosine and its analogs.

Finally, the presence of N1-methyl-deoxyadenosine in a DNA template directly affects the function of DNA polymerases. While it can block replicative polymerases, specialized translesion synthesis (TLS) polymerases like human DNA polymerase-ι can bind to the DNA containing this lesion and facilitate bypass replication. nih.gov

Table 3: Compound Names Mentioned

[ {"Compound Name": "Adenosine, 2'-deoxy-1,6-dihydro-1-methyl-"}, {"Compound Name": "N1-methyl-2'-deoxyadenosine"}, {"Compound Name": "N6-methyldeoxyadenosine"}, {"Compound Name": "3-methyladenine"}, {"Compound Name": "7-methylguanine"}, {"Compound Name": "Adenosine"}, {"Compound Name": "2'-deoxyadenosine"}, {"Compound Name": "5'-deoxy-5'-(methylthio)adenosine (MTA)"}, {"Compound Name": "S-adenosylmethionine (SAM)"}, {"Compound Name": "α-ketoglutarate"} ]

Biological Pathways and Roles of Adenosine, 2 Deoxy 1,6 Dihydro 1 Methyl

Occurrence and Metabolism in Biological Systems (non-clinical)

The compound Adenosine (B11128), 2'-deoxy-1,6-dihydro-1-methyl-, also known as 1-methyl-2'-deoxyadenosine (m1dA), is a modified nucleoside. While N6-methyl-2'-deoxyadenosine (m6dA) is found naturally in prokaryotic DNA, m1dA's presence and metabolic pathways are primarily associated with DNA damage rather than physiological processes. nih.gov

Potential Biosynthetic Routes (if observed in nature)

In non-clinical biological systems, the formation of 1-methyl-2'-deoxyadenosine is not a result of a direct, regulated biosynthetic pathway. Instead, it arises as a DNA lesion, often resulting from exposure to certain chemical agents. For instance, bioreductive drugs like Mitomycin C (MC) and Decarbamoylmitomycin C (DMC) can lead to the formation of deoxyadenosine (B7792050) adducts, including methylated forms, under specific conditions. nih.gov Tobacco-specific nitrosamines, such as N´-nitrosonornicotine (NNN), undergo metabolic activation by cytochrome P450 enzymes, leading to highly electrophilic intermediates that can alkylate DNA and form various adducts, including those at the N1 position of deoxyadenosine. nih.gov

Pathways of Degradation and Turnover

The degradation and turnover of 1-methyl-2'-deoxyadenosine are intrinsically linked to DNA repair mechanisms. As a DNA lesion, it is subject to cellular surveillance and removal processes. While specific enzymes that exclusively target m1dA are not well-characterized, the general pathways for repairing alkylated DNA bases are expected to be involved.

The turnover of DNA methylation, in general, can be a rapid process, suggesting that cellular mechanisms are in place to both add and remove methyl groups from DNA dynamically. nih.govnih.gov However, for a lesion like m1dA, the primary "turnover" would be its removal through DNA repair pathways to restore the original DNA sequence.

Role as a Modified Nucleoside in Nucleic Acids (if applicable)

Implications in Ribonucleic Acid (RNA) Function and Structure (extrapolating from 1-methyladenosine)

While 1-methyl-2'-deoxyadenosine is a DNA modification, insights into its potential impact can be drawn from its RNA counterpart, 1-methyladenosine (B49728) (m1A). In RNA, chemical modifications play crucial roles in structure and function. researchgate.net The addition of a methyl group can alter the hydrogen bonding potential and steric properties of the nucleobase, which can, in turn, affect RNA folding, stability, and interactions with proteins. nih.gov For example, the presence of a methyl group at the N1 position of adenosine in RNA can disrupt Watson-Crick base pairing and introduce structural perturbations.

Formation as a DNA Lesion or Adduct and its Chemical Stability

1-methyl-2'-deoxyadenosine is primarily recognized as a DNA lesion or adduct. medchemexpress.com DNA adducts are segments of DNA that have become bound to a cancer-causing chemical, a process that can lead to carcinogenesis. wikipedia.org The formation of m1dA can occur through the action of various alkylating agents. nih.gov These agents can react with the nitrogen atoms in the DNA bases, with the N1 and N3 positions of adenine (B156593) being particularly susceptible to methylation. wikipedia.org

The chemical stability of 1-methyl-2'-deoxyadenosine within the DNA duplex is a critical factor in its biological consequences. Alkylation at the N1-position of 2'-deoxyadenosine (B1664071) can lead to a Dimroth rearrangement. acs.orgnih.gov This rearrangement involves the opening and re-closing of the purine (B94841) ring, which can ultimately lead to different modified bases. The half-life of 1-methyl-2'-deoxyadenosine-5'-phosphate undergoing this rearrangement at pH 7 is approximately 150 hours. acs.org This rearrangement can occur even when the adducted base is stacked within the DNA double helix. acs.org

PropertyDescriptionReference
Formation Arises as a DNA lesion from exposure to alkylating agents and certain drugs. nih.govnih.govnih.gov
Chemical Stability Undergoes Dimroth rearrangement with a half-life of ~150 hours at pH 7 for the nucleotide form. acs.org
Biological Consequence Can disrupt DNA structure and function. nih.gov

Influence on Cellular Processes and Signaling Pathways (mechanistic, non-clinical)

The presence of 1-methyl-2'-deoxyadenosine in DNA can significantly impact cellular processes. As a DNA lesion, it can interfere with DNA replication and transcription, potentially leading to mutations or cell death if not repaired. medchemexpress.com Purine nucleoside analogs, a class of compounds that includes modified adenosines, are known to have broad antitumor activity by inhibiting DNA synthesis and inducing apoptosis. medchemexpress.com

The cellular response to DNA damage involves a complex network of signaling pathways that detect the lesion, halt the cell cycle to allow for repair, and initiate apoptosis if the damage is too extensive. While the specific signaling cascades activated by m1dA are not fully elucidated, they are likely to overlap with the general DNA damage response pathways.

Furthermore, the metabolism of adenosine and its analogs is connected to cellular methylation pathways. Adenosine kinase, an enzyme that phosphorylates adenosine, can influence DNA methylation patterns through an adenosine receptor-independent pathway. frontiersin.org This highlights the intricate link between nucleoside metabolism and epigenetic regulation, which can be perturbed by the presence of modified nucleosides like 1-methyl-2'-deoxyadenosine.

Modulation of Purine Salvage and De novo Synthesis Pathways

"Adenosine, 2'-deoxy-1,6-dihydro-1-methyl-" is postulated to influence the intricate balance of purine metabolism, which is composed of two main pathways: the de novo synthesis pathway and the salvage pathway. The de novo pathway synthesizes purines from simple precursors, while the salvage pathway recycles pre-existing purine bases and nucleosides. frontiersin.orgnih.gov

Furthermore, by competing with natural purine nucleosides, "Adenosine, 2'-deoxy-1,6-dihydro-1-methyl-" could potentially interfere with the salvage pathway enzymes like adenosine deaminase. nih.govdrugbank.com Adenosine deaminase is crucial for the breakdown of adenosine and 2'-deoxyadenosine. nih.gov Inhibition or altered processing by this enzyme could lead to an imbalance in the cellular pool of nucleosides.

Pathway ComponentPotential Effect of Adenosine, 2'-deoxy-1,6-dihydro-1-methyl-Reference
De novo Purine Synthesis
Phosphoribosylpyrophosphate (PRPP) amidotransferasePotential for pseudo-feedback inhibition, leading to decreased synthesis of purine nucleotides. nih.gov
Adenylosuccinate synthetasePossible inhibition, disrupting the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP). nih.gov
Purine Salvage Pathway
Adenosine Deaminase (ADA)May act as a substrate or inhibitor, altering the degradation of adenosine and deoxyadenosine. nih.govdrugbank.com
Adenine Phosphoribosyltransferase (APRT)Competition with natural adenine for conversion to AMP. nih.govnih.gov

Interactions with Viral Replication Machinery (e.g., polymerases)

Nucleoside analogs are a cornerstone of antiviral therapy, primarily by targeting the viral replication machinery. These analogs, after intracellular conversion to their triphosphate form, can act as competitive inhibitors or chain terminators of viral DNA or RNA polymerases. acs.orgnih.gov

"Adenosine, 2'-deoxy-1,6-dihydro-1-methyl-", as a deoxyadenosine analog, is expected to be recognized by viral polymerases. Once incorporated into the growing viral DNA or RNA chain, its modified structure could prevent the addition of the next nucleotide, thereby terminating the elongation of the nucleic acid chain. This mechanism of action is a common strategy for many antiviral drugs. acs.org

The efficacy and selectivity of such an analog depend on how efficiently it is phosphorylated to its active triphosphate form by cellular or viral kinases and how well it is recognized as a substrate by the viral polymerase compared to the host cell's polymerases. acs.org Adenosine analogs have shown broad-spectrum antiviral activity against various RNA and DNA viruses. nih.gov

Viral EnzymePotential Interaction with Adenosine, 2'-deoxy-1,6-dihydro-1-methyl-triphosphateConsequence for VirusReference
Viral DNA Polymerase Competitive inhibition with the natural substrate, deoxyadenosine triphosphate (dATP).Inhibition of viral DNA synthesis. acs.org
Incorporation into the growing viral DNA strand leading to chain termination.Premature termination of viral genome replication. acs.org
Viral RNA-dependent RNA Polymerase (RdRp) Competitive inhibition with adenosine triphosphate (ATP).Inhibition of viral RNA synthesis. nih.gov
Incorporation into the viral RNA, potentially causing mutations or chain termination.Disruption of viral replication and transcription. nih.gov

Advanced Analytical Approaches for Adenosine, 2 Deoxy 1,6 Dihydro 1 Methyl Detection and Characterization

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) has become an indispensable tool for the analysis of modified nucleosides due to its high sensitivity, specificity, and ability to provide structural information. When coupled with chromatographic separation, MS-based methods offer robust platforms for detecting trace amounts of analytes in complex biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the sensitive and accurate quantification of modified nucleosides. springernature.com This method is particularly effective for analyzing polar and non-volatile compounds like deoxyadenosine (B7792050) derivatives. The initial HPLC separation distinguishes the target analyte from other components in the sample, including isomers, which may have different retention times depending on their hydrophobicity. researchgate.net Following separation, the analyte is ionized, typically using electrospray ionization (ESI), and subjected to tandem mass spectrometry.

In the MS/MS process, a specific precursor ion corresponding to the protonated molecule [M+H]⁺ of the methylated deoxyadenosine is selected and fragmented. The resulting product ions are characteristic of the molecule's structure. For instance, a key fragmentation involves the cleavage of the N-glycosidic bond, yielding a product ion corresponding to the modified nucleobase (e.g., 1-methyladenine). researchgate.net This transition is highly specific and is used for quantification in the multiple reaction monitoring (MRM) mode. mdpi.comnih.gov The combination of retention time and specific precursor-to-product ion transitions provides exceptional selectivity and sensitivity for quantification. researchgate.net

Researchers have developed various LC-MS/MS methods, often employing hydrophilic interaction liquid chromatography (HILIC) for enhanced retention and separation of these polar compounds. nih.govacs.org These methods have been validated for use in diverse biological samples, including DNA, urine, plasma, and cell cultures. mdpi.comnih.govnih.gov The ultra-high sensitivity of modern LC-MS/MS systems allows for the detection of modified nucleosides at levels as low as 0.00001% of their unmodified counterparts. nih.govnih.gov

Table 1: Example LC-MS/MS Parameters for Methylated Nucleoside Analysis

Parameter Description Reference
Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (C18, C30) nih.govacs.orgnih.gov
Ionization Electrospray Ionization (ESI), Positive Mode nih.govnih.gov
MS Mode Multiple Reaction Monitoring (MRM) mdpi.comnih.gov
Precursor Ion (m/z) 266.1 (for [M+H]⁺ of methyl-deoxyadenosine) nih.gov

| Product Ion (m/z) | 150.1 (for protonated methyladenine base) | nih.gov |

This table presents typical parameters. Optimized conditions may vary based on the specific isomer and instrumentation.

Gas chromatography-mass spectrometry (GC-MS/MS) offers another powerful approach for the analysis of modified nucleosides, prized for its high chromatographic resolution. Since nucleosides are non-volatile, a chemical derivatization step is required prior to analysis to increase their volatility and thermal stability. researchgate.net This typically involves silylation or methylation of the hydroxyl and amino groups.

Following derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer for detection. The use of a triple quadrupole (QqQ) mass spectrometer allows for highly selective and sensitive analysis in MS/MS mode. researchgate.netscilit.com A rapid and sensitive GC-MS/MS method has been developed to measure isotopologues of deoxyadenosine, demonstrating the technique's capability for quantitative analysis of minute amounts of sample, with detection limits reaching the femtogram (100 fg) level on-column. researchgate.net While requiring an extra derivatization step, GC-MS/MS is a valuable tool, especially for applications demanding high sensitivity for limited sample quantities. researchgate.netscilit.com

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and purification of Adenosine (B11128), 2'-deoxy-1,6-dihydro-1-methyl- from complex mixtures. helixchrom.com The separation of this compound from other nucleosides, particularly its isomers like N⁶-methyl-2'-deoxyadenosine, is crucial for accurate quantification and characterization.

Different HPLC modes can be employed:

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, using a nonpolar stationary phase (e.g., C18 or C30) and a polar mobile phase. Separation is based on hydrophobicity. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a partially aqueous mobile phase, providing better retention for very polar compounds like nucleosides. nih.gov

Mixed-Mode Chromatography: These columns combine multiple retention mechanisms (e.g., reversed-phase and ion-exchange), offering unique selectivity for separating structurally similar compounds. helixchrom.com

The choice of detector is critical for the analysis:

UV-Vis Detector: The purine (B94841) ring of adenosine derivatives exhibits strong ultraviolet (UV) absorbance, typically around 260-275 nm. helixchrom.comhelixchrom.com UV detection is robust, simple, and widely used for quantification when coupled with proper calibration.

Mass Spectrometry (MS) Detector: As detailed previously, coupling HPLC with MS provides the highest selectivity and sensitivity, making it the gold standard for trace-level analysis in biological samples. helixchrom.comsielc.com

Fluorescence Detector: For specific applications, derivatization with a fluorescent tag can enable highly sensitive detection. nih.gov

Table 2: Example HPLC Conditions for Deoxyadenosine Derivative Separation

Column Type Mobile Phase Detection Mode Reference
Amaze HD (Mixed-Mode) Acetonitrile/Methanol gradient with 0.1% Formic Acid & 0.01% Ammonium Formate UV (275 nm) helixchrom.com
Develosil C30 (Reversed-Phase) Aqueous with 4% Acetonitrile and 0.1% Formic Acid MS/MS nih.gov

Spectroscopic Methods for Structural Elucidation (e.g., NMR, UV-Vis, Fluorescence)

Spectroscopic techniques are vital for the unambiguous structural confirmation of Adenosine, 2'-deoxy-1,6-dihydro-1-methyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for de novo structure elucidation. ¹H NMR provides information about the number and environment of protons, allowing for the identification of the deoxyribose sugar protons and the protons on the purine ring. chemicalbook.com ¹³C NMR complements this by providing data on the carbon skeleton. rsc.org Crucially, 2D NMR techniques (like COSY, HSQC, and HMBC) establish connectivity between protons and carbons, which is essential for definitively determining the position of the methyl group on the adenine (B156593) base (e.g., at the N1 position). rsc.orghmdb.ca

UV-Vis Spectroscopy: The UV spectrum is useful for confirming the presence of the purine chromophore. The position of the maximum absorbance (λmax) can be influenced by substitutions on the purine ring. While not sufficient for identification on its own, it serves as a valuable characterization parameter, often used in conjunction with HPLC. mdpi.com

Fluorescence Spectroscopy: While native deoxyadenosine is not significantly fluorescent, specific adducts or derivatives can be highly fluorescent. nih.gov Researchers have developed methods to create fluorescent products for sensitive detection. nih.gov For instance, visible-light-mediated photoredox catalysis can be used to selectively install a label at the N⁶-methyl group of N⁶-methyladenosine, which could be adapted for other isomers. nih.gov Another approach is the indicator displacement assay (IDA), where the target analyte displaces a fluorescent dye from a host molecule, causing a measurable change in fluorescence. mdpi.com These methods can offer very high sensitivity for detection.

Electrochemical and Biosensing Techniques for Detection

Electrochemical biosensors represent a rapidly emerging field for the detection of modified nucleosides, offering high sensitivity, rapid analysis, and potential for miniaturization. nih.gov These sensors typically operate by monitoring the electrochemical oxidation of the DNA bases on an electrode surface.

The principle involves immobilizing DNA onto an electrode (e.g., a graphite (B72142) electrode). nih.gov The purine bases, adenine and guanine, can be oxidized at specific potentials, generating a measurable current. The presence of a modification, such as the 1-methyl group in Adenosine, 2'-deoxy-1,6-dihydro-1-methyl-, can alter the oxidation potential or the peak current, providing a signal for its detection. This approach has been used to study DNA damage and interactions with various molecules. nih.gov

Different types of biosensors are being developed:

Nucleic Acid Sensors: Utilize specific DNA or RNA sequences as recognition elements. nih.gov

Immunosensors: Employ antibodies that specifically recognize the modified nucleoside.

Aptamer-Based Sensors: Use aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. nih.gov

These biosensing techniques hold promise for developing simple, cost-effective, and rapid tests for detecting modified nucleosides in clinical and research settings. nih.govnih.gov

Development of Detection Limits and Quantitation Limits for Analytical Procedures

Establishing the limit of detection (LOD) and limit of quantitation (LOQ) is essential for validating any analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov

These parameters are not fixed; they depend heavily on the analytical technique, the instrument's sensitivity, and the complexity of the sample matrix. researchgate.neteuropa.eu For example, LOD and LOQ values are typically determined for each specific matrix (e.g., urine, plasma, DNA digest) being analyzed. europa.eu

There are two primary approaches for determination:

Statistical Method: Based on the analysis of multiple blank samples to determine the standard deviation of the background noise. nih.govnih.gov

Empirical Method: Involves analyzing progressively more dilute concentrations of the analyte to find the point at which it can no longer be reliably detected or quantified. nih.gov

For highly sensitive techniques like mass spectrometry, the LODs and LOQs for modified nucleosides can be exceptionally low.

Table 3: Illustrative LOD/LOQ Values for Modified Nucleosides Using Various Techniques

Analyte/Method Limit of Detection (LOD) Limit of Quantitation (LOQ) Reference
O⁶-methyl-2'-deoxyguanosine (LC-MS/MS) - 24 fmol on column nih.gov
N⁶-methyladenosine (UHPLC-MS/MS) 0.00001% of dA - nih.gov
Deoxyadenosine Isotopologues (GC-MS/MS) 100 fg on-column - researchgate.net
2'- and 3'-deoxyadenosine (Fluorescence IDA) 11 µM (for 2'-dAde) - mdpi.com

This table provides examples for related compounds to illustrate the sensitivity of different analytical approaches. Values are method- and matrix-dependent.

Computational and Theoretical Investigations of Adenosine, 2 Deoxy 1,6 Dihydro 1 Methyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods are employed to compute the electronic properties of a molecule, offering a foundational understanding of its structure, stability, and reactivity. mdpi.com These calculations solve approximations of the Schrödinger equation for a given molecular system.

The acid-base properties, particularly the pKa values, are crucial for understanding the behavior of a nucleoside analog under physiological conditions, as they dictate the protonation state of the molecule. Quantum chemical calculations can accurately predict these values. A common and effective method involves applying a level of theory such as B3LYP/6-31+G(d,p) combined with an implicit-explicit solvation model. acs.org This approach calculates the free energy change of the deprotonation reaction, from which the pKa can be derived. acs.org The methodology has been successfully used to determine the pKa values for a variety of naturally occurring modified nucleobases with good agreement between computed and experimental data. acs.org For a series of purine (B94841) modifications, a linear fit can be used to adjust the calculated values to align more closely with experimental data, accounting for small systematic shifts. acs.org

Table 1: Representative Theoretical pKa Calculation Parameters

Parameter Description Typical Method/Model
Level of Theory Describes the mathematical method used to approximate the electronic structure. Density Functional Theory (DFT), e.g., B3LYP
Basis Set The set of functions used to build the molecular orbitals. Pople-style, e.g., 6-31+G(d,p)
Solvation Model Accounts for the effect of the solvent on the molecule's properties. Combined implicit-explicit models (e.g., PCM with explicit water molecules)

Understanding the distribution of electrons within the Adenosine (B11128), 2'-deoxy-1,6-dihydro-1-methyl- molecule is key to predicting its reactivity and interaction patterns. Quantum chemical studies can map the molecular electrostatic potential, which highlights regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack. nih.gov Furthermore, calculating the ab initio net charges on different parts of the molecule, such as the purine ring, can reveal how modifications influence electronic characteristics. nih.gov These analyses provide a quantitative basis for the traditional view of certain chemical groups as electron-donating or electron-withdrawing. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Molecular dynamics (MD) simulations are a fundamental computational tool for studying the dynamic behavior of biomolecules at an atomistic level. nih.gov By simulating the movements of atoms over time, MD provides insights into the conformational preferences of molecules and their interactions with the surrounding environment. nih.gov

The solvent environment critically influences the structure and function of biomolecules. nih.gov Computational models can represent the solvent either implicitly, as a continuous medium, or explicitly, with individual solvent molecules. While implicit models offer computational efficiency, explicit solvent models provide a more accurate, atomistic representation of solute-solvent interactions. nih.gov A sophisticated approach involves generating initial solvation shell geometries through classical MD simulations and then optimizing the structure of the solute-solvent cluster using quantum mechanical calculations. nih.gov This allows for a detailed analysis of the first solvation shell, which is crucial for understanding solvation phenomena. nih.gov

Table 2: Common Solvent Models in Molecular Dynamics

Model Type Description Examples
Explicit Each solvent molecule is represented individually. TIP3P, SPC/E

MD simulations are invaluable for exploring how modified nucleosides like Adenosine, 2'-deoxy-1,6-dihydro-1-methyl- interact with proteins and nucleic acids. nih.govnih.gov These simulations can elucidate how the modification affects the structural dynamics of a DNA or RNA duplex. nih.gov For instance, simulations can track the conformational preferences of the nucleoside, such as the syn vs. anti orientation around the glycosidic bond, which can impact Watson-Crick pairing. nih.gov

When studying protein-ligand interactions, MD simulations can reveal the dynamic changes a protein undergoes to accommodate a ligand and can help predict binding affinities and pathways. nih.gov The accuracy of these simulations depends heavily on the quality of the force field used, which defines the potential energy of the system. nih.govnih.gov Commonly used force fields for biomolecular simulations include AMBER and CHARMM. nih.govnih.gov Enhanced sampling methods can be used to overcome high potential energy barriers and more efficiently explore the conformational landscape of these complex systems. semanticscholar.org

Docking Studies for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand to a receptor, such as a protein or nucleic acid. nih.govresearchgate.net This method is a cornerstone of structure-based drug design. nih.gov The process involves two main components: a search algorithm that generates various possible binding poses of the ligand in the receptor's active site, and a scoring function that evaluates and ranks these poses. researchgate.net

The accuracy of docking depends on the scoring function's ability to correctly rank the native-like pose as the most favorable. mdpi.com Scoring functions can be physics-based, empirical, or knowledge-based. scienceforecastoa.com More recently, machine learning and deep learning approaches have been developed to create more accurate scoring functions. mdpi.com While docking often treats the receptor as rigid to save computational time, accounting for protein flexibility can improve prediction accuracy. researchgate.net A common strategy is to use "soft docking," where small overlaps between the ligand and receptor are allowed, or to perform docking against an ensemble of receptor conformations, which can be generated from MD simulations. researchgate.netnih.gov

Table 3: Overview of Molecular Docking Components

Component Function Examples of Methods/Software
Search Algorithm Explores the conformational space of the ligand within the binding site. Monte Carlo, Genetic Algorithms, Incremental Construction
Scoring Function Estimates the binding affinity for a given pose. GlideScore, ChemScore, AutoDock Vina Score

| Common Software | Integrates search algorithms and scoring functions for docking calculations. | AutoDock, Glide, GOLD, DOCK |

Development and Validation of Computational Models

The accurate theoretical investigation of "Adenosine, 2'-deoxy-1,6-dihydro-1-methyl-," a modified nucleoside with a non-planar purine ring system, necessitates the development and rigorous validation of specialized computational models. Standard force fields used for molecular dynamics (MD) simulations of nucleic acids, such as AMBER and CHARMM, are primarily parameterized for canonical and some common modified nucleobases with aromatic, planar structures. The saturation at the 1,6-position in "Adenosine, 2'-deoxy-1,6-dihydro-1-methyl-" introduces significant conformational flexibility and a distinct electronic structure that is not well-described by these standard parameters. Therefore, a multi-step approach, combining quantum mechanical calculations with classical simulations and comparison against experimental data, is essential for creating reliable models.

Model Parameterization: A Quantum Mechanical Approach

The initial and most critical phase in developing a computational model for a novel modified nucleoside is the generation of accurate force field parameters. This process typically relies on high-level quantum mechanical (QM) calculations, with Density Functional Theory (DFT) being a widely used and effective method. nih.gov

The parameterization process involves several key steps:

Geometry Optimization: The first step is to determine the stable, low-energy conformations of the isolated nucleoside. For "Adenosine, 2'-deoxy-1,6-dihydro-1-methyl-," this would involve exploring the puckering of the dihydropurine ring and the orientation of the methyl group and the deoxyribose sugar. DFT calculations, for instance at the B3LYP/6-31G** level of theory, can provide optimized geometries and relative energies of different conformers. nih.gov

Derivation of Partial Atomic Charges: The electrostatic interactions are a crucial component of a molecular mechanics force field. QM calculations are used to compute the electrostatic potential (ESP) around the molecule, from which partial atomic charges are derived. These charges are then fitted to reproduce the QM ESP, often using the Restrained Electrostatic Potential (RESP) fitting procedure, which is common in the development of the AMBER force field.

Torsional Parameter Fitting: The dihedral angles, which define the rotation around chemical bonds, are critical for describing the conformational landscape of the molecule. For "Adenosine, 2'-deoxy-1,6-dihydro-1-methyl-," the torsional parameters for the bonds within the puckered dihydropurine ring and the glycosidic bond linking the base to the deoxyribose sugar are of particular importance. Potential energy surface (PES) scans are performed using QM methods by systematically rotating around specific bonds and calculating the energy at each step. The resulting energy profiles are then used to fit the torsional parameters in the force field.

Van der Waals and Bonded Parameters: While some van der Waals and bonded parameters (bond lengths and angles) can be transferred from existing parameters for similar atom types, it is often necessary to refine them, especially for the unique chemical environment of the modified purine ring.

Below is a hypothetical data table illustrating the types of new parameters that would need to be developed for "Adenosine, 2'-deoxy-1,6-dihydro-1-methyl-".

Parameter TypeAtoms InvolvedValueMethod of Derivation
Partial Charge N1+0.15 eRESP fit to DFT ESP
C1'+0.05 eRESP fit to DFT ESP
Torsional Dihedral C2-N1-C6-N6V1=0.5, V2=1.2 kcal/molFit to DFT PES scan
O4'-C1'-N9-C4V1=0.8, V2=0.3 kcal/molFit to DFT PES scan
Bond Angle N1-C6-N6118.5°From DFT optimized geometry
Bond Length N1-C61.35 ÅFrom DFT optimized geometry

This table is illustrative and does not represent actual calculated values.

Model Validation: Comparison with Experimental Data

Once a set of parameters has been developed, the resulting computational model must be thoroughly validated by comparing its predictions against available experimental data. This validation step is crucial to ensure that the model can accurately reproduce the behavior of the real molecule.

Conformational Preferences: A primary validation target is the model's ability to reproduce the preferred conformations of the nucleoside in solution. For "Adenosine, 2'-deoxy-1,6-dihydro-1-methyl-," a key conformational feature is the syn vs. anti orientation around the glycosidic bond. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining these conformational preferences through the measurement of Nuclear Overhauser Effects (NOEs) between the base and sugar protons.

Molecular dynamics simulations using the newly developed force field can be performed to calculate the free energy landscape of the glycosidic torsion angle. The predicted populations of the syn and anti conformers from the simulation can then be directly compared to the populations derived from NMR experiments.

Table: Hypothetical Validation of Glycosidic Bond Conformation

MethodPredicted % syn ConformationPredicted % anti Conformation
MD Simulation 65%35%
NMR Spectroscopy (NOE) 70 ± 5%30 ± 5%

This table is illustrative and does not represent actual experimental or computational results.

Impact on DNA Duplex Stability: When incorporated into a DNA duplex, modified nucleosides can alter its stability. The effect of "Adenosine, 2'-deoxy-1,6-dihydro-1-methyl-" on the melting temperature (Tm) of a DNA duplex can be both measured experimentally and calculated from simulations.

Experimentally, UV-Vis thermal denaturation experiments can be used to determine the Tm of a DNA duplex containing the modified base, which is then compared to the Tm of the corresponding unmodified duplex. Computationally, free energy calculations, such as alchemical free energy simulations, can be employed to predict the change in duplex stability upon the introduction of the modified nucleoside. Agreement between the experimental and computed change in Tm provides strong validation for the force field.

Structural Perturbations in DNA: The presence of a non-planar base like "Adenosine, 2'-deoxy-1,6-dihydro-1-methyl-" is expected to induce local structural perturbations in a DNA duplex. High-resolution structural data from NMR or X-ray crystallography of a DNA oligomer containing this modification would provide the ultimate benchmark for validating the computational model. MD simulations of the same DNA sequence can be performed, and the resulting average structure and dynamics can be compared in detail with the experimental structure, including parameters like base pairing, helical twist, and groove dimensions.

Through this iterative process of parameter development based on quantum mechanics and rigorous validation against a range of experimental observables, a reliable computational model for "Adenosine, 2'-deoxy-1,6-dihydro-1-methyl-" can be established. Such a model is indispensable for conducting predictive simulations to understand its biological function and its impact on DNA structure and dynamics.

Future Research Trajectories for Adenosine, 2 Deoxy 1,6 Dihydro 1 Methyl

Elucidation of Novel Biological Functions

While the precise biological roles of Adenosine (B11128), 2'-deoxy-1,6-dihydro-1-methyl- remain an active area of investigation, future research will focus on uncovering its potential involvement in various cellular pathways. Modified nucleosides are known to play vital roles in genetics and cellular metabolism. fiu.edu Research into this specific compound could reveal novel functions in areas such as:

Modulation of Gene Expression: Investigating whether the compound or its metabolites can be incorporated into DNA or RNA, potentially acting as an epigenetic marker or influencing transcriptional and translational fidelity.

Cell Signaling: Exploring its capacity to act as a signaling molecule, similar to other purine (B94841) derivatives, by interacting with specific receptors or enzymes involved in signal transduction cascades.

Cellular Proliferation and Survival: Determining its impact on cell cycle progression and apoptosis, particularly in cancer cells, which often exhibit altered nucleoside metabolism. The hypothesis that inhibiting enzymes involved in nucleotide pool sanitation is detrimental to cancer cells could be a relevant framework for studying this compound's effects.

Refinement of Synthetic Methodologies for Structural Variants

To fully explore the structure-activity relationship and develop potent, specific modulators of biological targets, the synthesis of structural variants of Adenosine, 2'-deoxy-1,6-dihydro-1-methyl- is essential. Future synthetic chemistry efforts will likely concentrate on:

Developing Versatile Synthetic Routes: Creating more efficient and scalable synthesis pathways to produce the core molecule and its derivatives. Methodologies like oxidative desulfurization-fluorination or Dimroth rearrangement could be adapted to generate novel analogues. fiu.edu

Introducing Functional Groups: Systematically modifying the purine ring, the deoxyribose sugar, and the methyl group to enhance properties such as target affinity, cell permeability, and metabolic stability.

Stereoselective Synthesis: Refining techniques to control the stereochemistry of the molecule, which is critical for specific interactions with chiral biological macromolecules like enzymes and receptors.

Development of Advanced Probes and Molecular Tools for Research

Understanding the compound's mechanism of action at a molecular level requires the development of specialized probes and tools. researchgate.net These tools are critical for identifying its cellular targets and characterizing its interactions in a biological context. Future directions include:

Fluorescent Probes: Attaching fluorophores to the molecule to enable real-time visualization of its uptake, subcellular localization, and dynamics within living cells using advanced microscopy techniques.

Affinity-Based Probes: Incorporating biotin or other affinity tags to facilitate the isolation and identification of binding proteins through pull-down assays and subsequent mass spectrometry.

Photoaffinity Labels: Designing variants with photoreactive groups that can be used to covalently cross-link the compound to its specific biological targets upon UV irradiation, allowing for unambiguous target identification. The development of sensitive displacement assays, such as time-resolved fluorescence resonance energy transfer (TR-FRET), could enable high-throughput screening for molecules that interact with its targets. nih.gov

Integrative Omics Approaches (e.g., metabolomics, interaction proteomics)

Integrative omics technologies offer a systems-level perspective on the biological effects of Adenosine, 2'-deoxy-1,6-dihydro-1-methyl-. nih.gov By combining multiple high-throughput datasets, researchers can generate comprehensive insights into its mechanism of action and its impact on cellular networks. nih.gov Key approaches for future studies are summarized in the table below.

Omics ApproachResearch GoalPotential Insights
Metabolomics To analyze changes in the cellular metabolome upon treatment with the compound.Identification of metabolic pathways affected by the compound; understanding its metabolic fate and byproducts. nih.gov
Interaction Proteomics To identify the full spectrum of proteins that physically interact with the compound.Uncovering direct biological targets and binding partners, revealing its mechanism of action.
Transcriptomics To profile changes in gene expression in response to the compound.Revealing downstream cellular responses and signaling pathways modulated by the compound's activity.
Chemoproteomics To map the compound's interactions across the proteome in a cellular context.Providing a global view of target engagement and potential off-target effects.

These integrative approaches can help build comprehensive models of the compound's biological activity, moving from a single target to a network-level understanding. nih.gov

Mechanistic Studies of DNA/RNA Processing Enzymes and their Interaction with the Compound

Given its structure as a deoxyadenosine (B7792050) analogue, a primary area of future investigation will be its interaction with enzymes that process DNA and RNA. These studies are crucial for understanding its potential as a modulator of genetic processes.

DNA and RNA Polymerases: Enzyme kinetic analysis can determine if the triphosphate form of the compound acts as a substrate or an inhibitor for various cellular and viral polymerases. nih.gov Such studies would clarify its potential to interfere with DNA replication or transcription.

Nucleotide Excision Repair (NER) Enzymes: Investigating whether the compound, if incorporated into DNA, is recognized and processed by NER pathway proteins. The chemistry and biology of DNA containing adducts are critical to understanding mutagenesis and repair. acs.org

Radical SAM Enzymes: Exploring interactions with radical S-adenosyl-l-methionine (SAM) enzymes, which are involved in a vast array of biochemical transformations, including DNA and RNA modification. acs.org

By elucidating the kinetic and structural basis of these interactions, researchers can gain a detailed understanding of how Adenosine, 2'-deoxy-1,6-dihydro-1-methyl- may exert its biological effects.

Q & A

Q. What are the key structural identifiers and synthetic routes for Adenosine, 2'-deoxy-1,6-dihydro-1-methyl-?

Methodological Answer: The compound is identified by its CAS number (3413-67-0), molecular formula (C11H17N5O3), and systematic name. Synthetic routes for analogous nucleosides (e.g., 2'-deoxyadenosine derivatives) involve multi-step modifications:

  • Step 1 : Protection of hydroxyl groups using reagents like TPDS-Cl₂ in pyridine (59% yield).
  • Step 2 : Thiocarbamoylation with PhOC(S)Cl (89% yield).
  • Step 3 : Radical-mediated allylation (85% yield) and oxidation (86% yield).
  • Step 4 : Final deprotection with TBAF (83% yield) .
    Note: Specific adaptations for the 1-methyl and dihydro modifications require tailored reducing agents (e.g., NaBH₄) and methylation protocols .

Q. What safety precautions are recommended when handling this compound?

Methodological Answer: While direct safety data for this compound is limited, extrapolate from structurally similar nucleosides:

  • Inhalation : Use fume hoods; relocate to fresh air if exposed .
  • Skin/Eye Contact : Wear nitrile gloves and goggles; rinse with water for 15 minutes and consult a physician .
  • Storage : Store at -20°C in airtight containers under inert gas to prevent degradation .

Q. What analytical techniques confirm the compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify methylation (δ ~3.0 ppm for CH₃) and sugar moiety conformation.
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 260 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (267.28 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound?

Methodological Answer: Contradictions in bioactivity (e.g., enzyme inhibition vs. activation) may arise from:

  • Purity Variability : Validate batches via HPLC and NMR.
  • Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and cofactors (e.g., Mg²⁺).
  • Structural Isomerism : Use X-ray crystallography to confirm stereochemistry .
    Example: In adenosine deaminase studies, compare kinetic parameters (Km, Vmax) under identical conditions .

Q. What methodologies are suitable for tracking this compound in in vivo studies?

Methodological Answer:

  • Radiolabeling : Incorporate ³H or ¹⁴C isotopes during synthesis for autoradiography.
  • PET Imaging : Use 124I-FIAU analogs to monitor tissue distribution, as demonstrated in glioblastoma models (detection threshold: ≥10⁴ labeled cells) .
  • Mass Spectrometry Imaging (MSI) : MALDI-TOF to map spatial distribution in tissues .

Q. How to design experiments studying its interaction with adenosine deaminase (ADA)?

Methodological Answer:

  • Enzyme Assays : Use recombinant ADA (e.g., human or P. falciparum sources) with spectrophotometric monitoring of deamination (ΔA₂₆₅ over time) .
  • Inhibitor Controls : Include DADMe-ImmG (a transition-state analog) to validate ADA specificity .
  • Kinetic Analysis : Fit data to Michaelis-Menten models; compare inhibition constants (Ki) with unmodified adenosine .

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